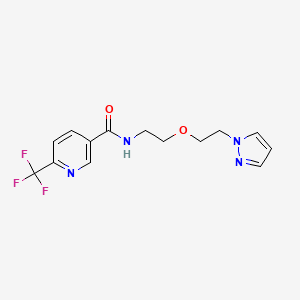

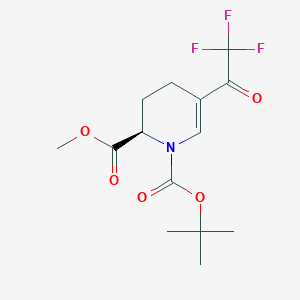

![molecular formula C19H18N4OS2 B2374432 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034323-66-3](/img/structure/B2374432.png)

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based analogs have been recognized as an important class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Pyrazole derivatives are also known for their diverse biological activities.

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Pyrazole is a three-nitrogen containing five-membered ring with the formula C3H4N2 .

Chemical Reactions Analysis

The reactivity of thiophene and pyrazole derivatives can be influenced by the substituents at different positions of the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene and pyrazole derivatives can vary widely depending on their substituents .

Scientific Research Applications

Heterocyclic Synthesis

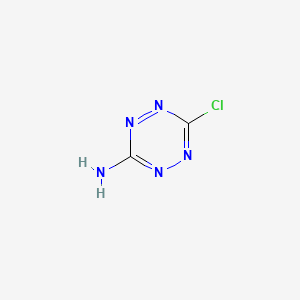

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is involved in the synthesis of various heterocyclic compounds. Research shows the reactivity of similar compounds toward nitrogen nucleophiles, yielding a variety of derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb et al., 2004).

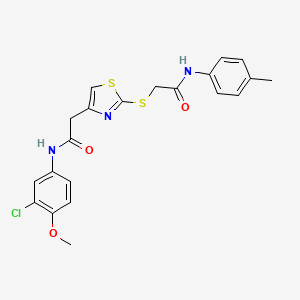

Antibacterial Agents

Compounds structurally related to this compound have shown promising antibacterial activity. For instance, specific derivatives displayed significant activity against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Antimicrobial Activity

Substituted derivatives of this compound have been synthesized and screened for antimicrobial activity. The structural confirmation and antimicrobial screening of these compounds highlight their potential in the field of medicinal chemistry (Basavarajaiah & Mruthyunjayaswamy, 2008).

Fluorescent Chemosensor

Derivatives of this compound have been used to develop fluorescent chemosensors for metal ion detection. These compounds' photophysical and physicochemical properties allow them to act as sensors for metals like Cu2+, Fe3+, and Fe2+ (Asiri et al., 2019).

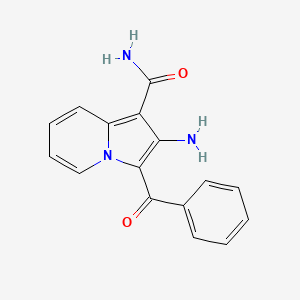

Anti-Tumor Agents

Some derivatives of this compound have been synthesized and evaluated for their anti-tumor activities. These compounds showed promising activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in significant downstream effects .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse pharmacokinetic properties .

Result of Action

Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of thiazole derivatives .

Safety and Hazards

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS2/c1-12-17(16-8-5-11-25-16)13(2)23(22-12)10-9-20-18(24)19-21-14-6-3-4-7-15(14)26-19/h3-8,11H,9-10H2,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJWHNDTTIZNGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=NC3=CC=CC=C3S2)C)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide hydrobromide](/img/structure/B2374351.png)

![1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole](/img/structure/B2374357.png)

![2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2374361.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2374365.png)

![2-[(3-fluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2374368.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2374370.png)